![molecular formula C17H26N6O2S B496346 N-(tert-butyl)-2-{4-[({2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amino)methyl]phenoxy}acetamide](/img/structure/B496346.png)
N-(tert-butyl)-2-{4-[({2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amino)methyl]phenoxy}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-butyl)-2-{4-[({2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amino)methyl]phenoxy}acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a tert-butyl group, a tetrazole ring, and a phenoxyacetamide moiety, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-butyl)-2-{4-[({2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amino)methyl]phenoxy}acetamide typically involves multiple steps, including amination, reduction, esterification, and condensation reactions. Starting from 1-methyl-1H-tetrazol-5-amine, the synthetic route may include the following steps:
Amination: Introduction of the amino group to the tetrazole ring.
Reduction: Reduction of intermediates to achieve the desired functional groups.
Esterification: Formation of ester bonds to link different parts of the molecule.
Condensation: Final condensation step to form the complete compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis can also enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N-(tert-butyl)-2-{4-[({2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amino)methyl]phenoxy}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
N-(tert-butyl)-2-{4-[({2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amino)methyl]phenoxy}acetamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for designing new drugs with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it suitable for developing new materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(tert-butyl)-2-{4-[({2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amino)methyl]phenoxy}acetamide involves its interaction with specific molecular targets. The tetrazole ring and phenoxyacetamide moiety may interact with enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other tetrazole-containing molecules and phenoxyacetamide derivatives. Examples are:
1-methyl-1H-tetrazol-5-yl derivatives: These compounds share the tetrazole ring and exhibit similar reactivity.
Phenoxyacetamide derivatives: These compounds have the phenoxyacetamide moiety and can undergo similar chemical reactions.
Uniqueness
N-(tert-butyl)-2-{4-[({2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amino)methyl]phenoxy}acetamide is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides versatility in medicinal chemistry, organic synthesis, and material science .
Eigenschaften
Molekularformel |
C17H26N6O2S |
---|---|
Molekulargewicht |
378.5g/mol |
IUPAC-Name |
N-tert-butyl-2-[4-[[2-(1-methyltetrazol-5-yl)sulfanylethylamino]methyl]phenoxy]acetamide |
InChI |
InChI=1S/C17H26N6O2S/c1-17(2,3)19-15(24)12-25-14-7-5-13(6-8-14)11-18-9-10-26-16-20-21-22-23(16)4/h5-8,18H,9-12H2,1-4H3,(H,19,24) |
InChI-Schlüssel |
IPOUNJPTDDOVNX-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NC(=O)COC1=CC=C(C=C1)CNCCSC2=NN=NN2C |
Kanonische SMILES |
CC(C)(C)NC(=O)COC1=CC=C(C=C1)CNCCSC2=NN=NN2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.